

# Application Notes: **Bromocresol Purple** as a pH Indicator in Plant Tissue Culture

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Maintaining an optimal pH in plant tissue culture media is critical for ensuring the availability of nutrients and supporting robust cell growth, differentiation, and regeneration. The pH of the medium can fluctuate due to factors such as autoclaving, nutrient uptake by the explant, and the release of secondary metabolites. Visual monitoring of the medium's pH provides a non-invasive and rapid method for assessing the culture's health and determining the need for a medium change. **Bromocresol purple** is a pH indicator that undergoes a distinct color change from yellow to purple over a pH range of 5.2 to 6.8, making it highly suitable for monitoring the typical pH of plant culture media, which is often initially adjusted to around 5.8.[1][2][3] Its application allows for a quick, semi-quantitative visual assessment of pH, acting as a "traffic light" system to signal pH shifts outside the optimal range.[2]

### **Key Properties of Bromocresol Purple**

**Bromocresol purple** (5′,5″-dibromo-o-cresolsulfophthalein) is a triphenylmethane dye with a pKa of 6.3.[3] Its distinct color transition provides clear visual cues for pH changes in the culture medium. Studies have shown that at the concentrations typically used for pH indication, **Bromocresol Purple** is non-toxic to a variety of plant species in tissue culture and can be autoclaved along with the medium, ensuring sterility.

# **Applications in Plant Tissue Culture**

## Methodological & Application





- Routine Monitoring of Media pH: The most common application is the direct addition of
  Bromocresol Purple to the culture medium. A color change from the initial purple or violet to
  yellow indicates a drop in pH below the optimal range, signaling that the medium may be
  depleted of nutrients or that there is an accumulation of acidic waste products from the
  cultured tissues.
- Rhizosphere pH Studies: Bromocresol purple can be incorporated into a gel matrix to
  visualize pH changes in the immediate vicinity of roots (the rhizosphere). This is particularly
  useful for studying plant responses to nutrient stress or the effects of plant growth regulators
  on root physiology.
- Protoplast Culture: It has been used to assess pH changes in protoplast culture media,
   which is critical for protoplast viability and regeneration.
- Combination with Other Indicators: To broaden the observable pH range, Bromocresol
   Purple can be used in combination with other pH indicators like Bromocresol Green. A 1:3
   ratio of Bromocresol Green to Bromocresol Purple provides a useful pH monitoring range
   of 5.0 to 6.5, while a 1:1 ratio is effective for a range of 4.5 to 6.0.

### **Quantitative Data Summary**

The following table summarizes the key quantitative data for the use of **Bromocresol Purple** as a pH indicator in plant tissue culture.



Parameter	Value	Referen
pH Transition Range	5.2 (Yellow) to 6.8 (Violet/Purple)	
рКа	6.3	•
Working Concentration in Media	5 - 20 μg/mL	
0.006% (w/v) or 60 mg/L		
Stock Solution (Aqueous)	0.04% (w/v)	-
Toxicity	No toxic side effects reported at typical working concentrations on tested species.	-
Sterilization	Can be autoclaved with the culture medium.	-

# **Experimental Protocols**

# Protocol 1: Preparation of Bromocresol Purple Stock Solution

This protocol describes the preparation of a stock solution that can be added to plant tissue culture media.

### Materials:

- Bromocresol purple powder
- Ethanol
- · Sterile distilled water
- Sterile amber vials or bottles



- Magnetic stirrer and stir bar
- Sterile filter (0.22 μm)

#### Procedure:

- To prepare a 50 mg/mL stock solution, dissolve 500 mg of Bromocresol purple powder in 10 mL of ethanol.
- Alternatively, for a 0.04% (w/v) aqueous stock solution, dissolve 40 mg of Bromocresol purple powder in 100 mL of deionized water. Gentle heating may be required to fully dissolve the powder.
- Stir the solution until the powder is completely dissolved.
- Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
- Store the sterilized stock solution in a sterile amber vial at 4°C to protect it from light.

# Protocol 2: Incorporation of Bromocresol Purple into Plant Tissue Culture Medium (e.g., MS Medium)

This protocol details the addition of **Bromocresol Purple** to a standard plant tissue culture medium.

### Materials:

- Prepared plant tissue culture medium (e.g., Murashige and Skoog medium)
- Bromocresol purple stock solution (from Protocol 1)
- pH meter
- Autoclave
- Sterile culture vessels (e.g., test tubes, petri dishes, or jars)

#### Procedure:



- Prepare the plant tissue culture medium (e.g., MS medium) with all components except gelling agents.
- While stirring, add the **Bromocresol Purple** stock solution to the medium to achieve the desired final concentration (e.g., 10 μg/mL). For a final concentration of 10 μg/mL, add 0.2 mL of a 50 mg/mL stock solution to 1 liter of medium.
- Adjust the pH of the medium to the desired level (typically 5.8 for most plant cultures) using
   1M NaOH or 1M HCl. The medium should appear purple or violet.
- Add the gelling agent (e.g., agar or gellan gum) and heat the medium to dissolve it completely.
- Dispense the medium into culture vessels.
- Autoclave the medium at 121°C for 15-20 minutes. The pH of the medium may drop slightly after autoclaving.
- Allow the medium to cool and solidify in a sterile environment. The final medium will be a light purple color.

# Protocol 3: Visualizing Rhizosphere pH Changes Using a Bromocresol Purple Agar Gel

This protocol is adapted for observing pH changes around the roots of seedlings.

### Materials:

- Arabidopsis thaliana (or other) seedlings grown on standard medium
- Bromocresol purple powder
- Calcium sulfate (CaSO<sub>4</sub>)
- Agarose
- Sterile distilled water



- · Petri dishes
- Microwave or hot plate

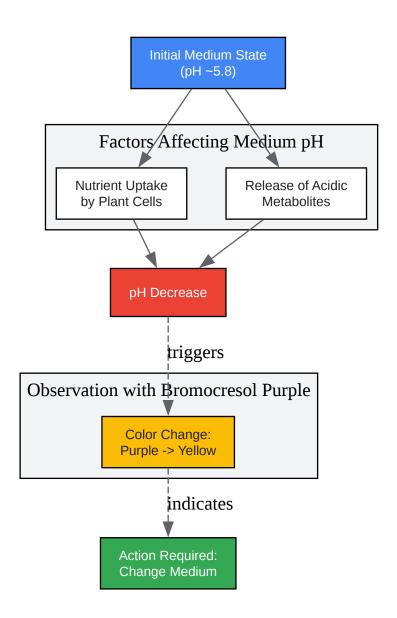
#### Procedure:

- Prepare a gel solution containing 0.006% (w/v) **Bromocresol purple** and 1 mM CaSO<sub>4</sub> in sterile distilled water.
- Adjust the pH of the solution to 5.7. At this pH, the solution should be a dark yellow color.
- Add agarose to the solution and heat in a microwave or on a hot plate until the agarose is completely dissolved.
- Pour the gel into sterile petri dishes to a thickness of about 0.4 cm and allow it to solidify.
- Gently transfer seedlings from their growth medium to the surface of the Bromocresol Purple-containing gel.
- Observe and document color changes in the gel surrounding the roots over time. A change to purple indicates an increase in pH (alkalinization), while a deepening yellow indicates acidification.

### **Visualizations**







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### References

- 1. Bromocresol Purple Milk Solids Glucose Agar (BCP). | Mycology | University of Adelaide [mycology.adelaide.edu.au]
- 2. sciencenotes.org [sciencenotes.org]
- 3. A Simple but Effective Combination of pH Indicators for Plant Tissue Culture PMC [pmc.ncbi.nlm.nih.gov]
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